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The incorporation of noncanonical amino acids into peptides is a powerful strategy in drug

discovery and chemical biology, offering the potential to enhance therapeutic properties such

as efficacy, specificity, and pharmacokinetic profiles.[1][2][3][4][5][6][7] Serine, a common

amino acid, provides a versatile handle for the postsynthetic modification of peptides to

introduce these unique functionalities. This document provides detailed application notes and

experimental protocols for three cutting-edge methods for the synthesis of noncanonical

peptides through serine modification: Late-Stage Deoxygenative Functionalization,

Serine/Threonine Ligation, and Chemoenzymatic Peptide Synthesis.

Late-Stage Deoxygenative Functionalization of
Serine
This innovative method enables the conversion of serine residues within a peptide into a

variety of noncanonical amino acids through a photocatalytic deoxygenative process.[1][2][3]

The reaction is initiated by the activation of the serine hydroxyl group with a phosphoramidite

reagent, followed by a photocatalyzed radical-mediated functionalization.[8] This technique is

notable for its compatibility with complex peptides in both solution and on solid phase.[9][10]
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Caption: Workflow for late-stage deoxygenative functionalization of serine.

Quantitative Data

Substrate
(Peptide)

Radical
Acceptor

Product
(Noncanoni
cal
Residue)

Yield (%) Purity (%) Reference

Ac-Phe-Ser-

Gly-NH2
Acrylonitrile

Ac-Phe-(γ-

cyano-Abu)-

Gly-NH2

75 >95 [11]

Enkephalin

(Tyr-Gly-Gly-

Phe-Leu-Ser)

Diethyl

vinylphospho

nate

Enkephalin

with Serine to

Diethylphosp

honoalanine

32 (overall

from resin)
>95 [3]

Bradykinin Acrylamide

Bradykinin

with Serine to

Homoglutami

ne

68 >95 [11]

α-MSH
Methyl

acrylate

α-MSH with

Serine to

Homoglutami

c acid methyl

ester

72 >95 [11]

Experimental Protocol
Materials:

Peptide containing a serine residue

Phosphoramidite reagent (e.g., (2-cyanoethyl)-N,N-diisopropyl-(o-

iodophenoxy)phosphoramidite)

Photocatalyst (e.g., tris(2,2'-bipyridyl)ruthenium(II) chloride)
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Radical acceptor (e.g., acrylonitrile, diethyl vinylphosphonate)

Anhydrous solvent (e.g., DMF or DMSO)

Light source (e.g., 390 nm LED)

Inert gas (e.g., Argon or Nitrogen)

Reaction vessel (e.g., Schlenk tube)

Procedure:

Peptide Preparation: The peptide containing the serine residue is synthesized using standard

solid-phase peptide synthesis (SPPS) protocols.

Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the peptide (1 equiv.),

the phosphoramidite reagent (1.5 equiv.), and an activator (e.g., tetrazole, 3 equiv.) in

anhydrous solvent. Stir the mixture at room temperature for 1 hour to ensure complete

phosphitylation of the serine hydroxyl group.

Photocatalytic Reaction: To the reaction mixture, add the photocatalyst (0.02 equiv.) and the

radical acceptor (5 equiv.).

Irradiation: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

Irradiate the mixture with a light source (e.g., 390 nm LED) at room temperature with stirring.

The reaction time will vary depending on the substrate and should be monitored by LC-MS

(typically 12-24 hours).

Work-up and Purification: Upon completion, the reaction mixture is concentrated under

reduced pressure. The crude peptide is then purified by reverse-phase high-performance

liquid chromatography (RP-HPLC) to yield the noncanonical peptide.

Serine/Threonine Ligation (STL)
Serine/Threonine Ligation is a powerful chemoselective method for the synthesis of large

peptides and proteins by joining two unprotected peptide fragments.[12][13][14][15] The

reaction occurs between a peptide with an N-terminal serine or threonine and another peptide
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bearing a C-terminal salicylaldehyde ester.[4] This ligation results in the formation of a native

peptide bond at the ligation site after a two-step process.[14]
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Serine/Threonine Ligation Workflow
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Caption: The two-stage process of Serine/Threonine Ligation.
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Quantitative Data
Peptide 1
(N-terminal
Ser/Thr)

Peptide 2
(C-terminal
SAL ester)

Ligation
Site

Yield (%) Purity (%) Reference

H-Ser-Leu-

Tyr-Arg-Ile-

Val-NH2

Ac-Gly-Gly-

Phe-SAL
Phe-Ser 85 >95 [14]

H-Thr-Ala-

Pro-Gly-Gly-

NH2

Ac-Leu-Val-

SAL
Val-Thr 78 >95 [14]

Human

Erythrocyte

Acylphosphat

ase (46-98)

Acylphosphat

ase (1-45)-

SAL

Gly45-Thr46 34 (isolated) >95 [4]

MUC1

glycopeptide

segment

MUC1

glycopeptide

segment-SAL

Pro-Ser 60-70 >95 [6][12]

Experimental Protocol
Materials:

Peptide with an N-terminal serine or threonine

Peptide with a C-terminal salicylaldehyde (SAL) ester

Ligation buffer: Pyridine/acetic acid (1:1, v/v)

Cleavage solution: 95% Trifluoroacetic acid (TFA) in water

Anhydrous solvents (e.g., DMF)

Procedure:
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Peptide Synthesis: Synthesize the two peptide fragments using standard Fmoc-SPPS. The

C-terminal SAL ester can be prepared on-resin.[14]

Ligation Reaction: Dissolve the peptide with the N-terminal serine or threonine (1 equiv.) and

the peptide with the C-terminal SAL ester (1.2 equiv.) in the pyridine/acetic acid ligation

buffer to a final concentration of 1-5 mM.

Incubation: Stir the reaction mixture at room temperature for 2-20 hours. Monitor the

progress of the ligation by LC-MS until the starting materials are consumed.

Removal of Ligation Buffer: Remove the pyridine and acetic acid by lyophilization or

evaporation under reduced pressure.

Acidolysis: Treat the crude product with a 95% TFA solution for 10-30 minutes at room

temperature to cleave the N,O-benzylidene acetal and form the native peptide bond.

Purification: Remove the TFA under a stream of nitrogen and precipitate the peptide with

cold diethyl ether. Purify the final ligated peptide by RP-HPLC.

Chemoenzymatic Peptide Synthesis (CEPS) using
Omniligase
Chemoenzymatic Peptide Synthesis (CEPS) employs engineered enzymes, such as

Omniligase-1, to catalyze the formation of peptide bonds between two unprotected peptide

fragments in a highly efficient and stereospecific manner.[1][2][9] This method is particularly

advantageous for the synthesis of long peptides and for peptide cyclization.[1][3] The reaction

typically involves a peptide with a C-terminal ester (acyl donor) and a peptide with a free N-

terminus (acyl acceptor).
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Chemoenzymatic Peptide Synthesis Workflow

Peptide 1 (C-terminal ester) Acyl-Enzyme Intermediate

Omniligase-1

Ligated Peptide
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Caption: Mechanism of peptide ligation catalyzed by Omniligase-1.
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Quantitative Data
Acyl Donor
Peptide (C-
terminal
Ester)

Acyl
Acceptor
Peptide (N-
terminus)

Product Yield (%) Purity (%) Reference

Exenatide (1-

28)-Gly-O-

CH2CONH2

Exenatide

(29-39)-NH2
Exenatide 98 (coupling) >95 [16]

MCoTI-II

precursor-

Gly-O-

CH2CONH2

(intramolecul

ar)

Cyclic

MCoTI-II

>90

(cyclization)
>95 [1][3]

Ac-DFSKL-

Cam-L-OH
H-ALR-NH2

Ac-

DFSKLALR-

NH2

>95 >95 [17]

Library of 12-

mer peptides

(intramolecul

ar)

Cyclic 12-

mers
>85 >95 [8]

Experimental Protocol
Materials:

Acyl donor peptide with a C-terminal ester (e.g., glycolate amide ester)

Acyl acceptor peptide with a free N-terminus

Omniligase-1

Ligation buffer (e.g., 1 M potassium phosphate buffer, pH 8.5)

Reducing agent (e.g., TCEP, if cysteine is present)

Procedure:
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Peptide Synthesis: Synthesize the acyl donor and acyl acceptor peptides using standard

SPPS methods. The C-terminal ester of the acyl donor can be introduced on-resin.

Reaction Setup: Dissolve the acyl donor peptide (1 equiv.) and the acyl acceptor peptide

(1.1-1.5 equiv.) in the ligation buffer. If the peptides contain cysteine residues, add a reducing

agent like TCEP (e.g., 3.5 mM).

Enzymatic Ligation: Add Omniligase-1 to the reaction mixture (typically at a low micromolar

concentration, e.g., 10 µg/mL).

Incubation: Incubate the reaction at room temperature with gentle agitation. Monitor the

reaction progress by LC-MS. Ligation is often complete within 30 minutes to a few hours.[16]

Quenching and Purification: Once the reaction is complete, quench it by adding an acid (e.g.,

formic acid) to lower the pH. The final ligated peptide is then purified by RP-HPLC.

These methods provide a versatile toolkit for the synthesis of noncanonical peptides, enabling

researchers to explore novel chemical space in the development of next-generation

therapeutics and chemical biology probes. Careful optimization of the reaction conditions for

each specific peptide sequence is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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